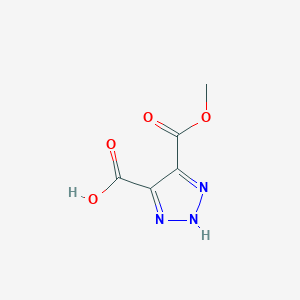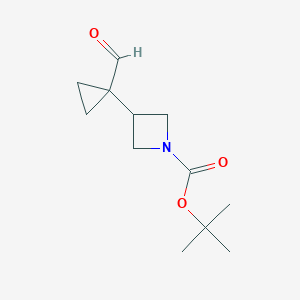
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid (MCTC) is an organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. MCTC is an important building block in the synthesis of heterocyclic compounds and is used in a variety of industrial and research applications. In
Applications De Recherche Scientifique
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in the synthesis of novel heterocyclic compounds with potential therapeutic effects. In organic synthesis, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used as a building block in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In biochemistry, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in the synthesis of compounds with potential therapeutic effects, such as inhibitors of enzyme activity and modulators of gene expression.
Mécanisme D'action
The mechanism of action of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid acts as a nucleophile, forming a covalent bond with the electrophilic center of a substrate molecule. This covalent bond is then broken, resulting in an altered configuration of the substrate molecule. This altered configuration can then lead to changes in the biochemical and physiological properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid are not yet fully understood. However, it has been suggested that 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid may act as an inhibitor of enzyme activity and as a modulator of gene expression. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been shown to have a protective effect on cells, as it can reduce the toxicity of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments has several advantages. 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is relatively inexpensive and can be synthesized using a variety of methods. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments. 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be toxic and can cause irritation to the skin and eyes if not handled properly. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be difficult to purify and can be contaminated with other compounds.
Orientations Futures
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in scientific research is still in its early stages and there are many potential future directions for the use of this compound. For example, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to synthesize novel heterocyclic compounds with potential therapeutic effects. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to develop inhibitors of enzyme activity or modulators of gene expression. Finally, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to develop compounds with protective effects on cells.
Méthodes De Synthèse
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol and a phosphine oxide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form an intermediate which then undergoes a nucleophilic substitution reaction to form a new compound. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine to form a new compound. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to form a new compound.
Propriétés
IUPAC Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(11)3-2(4(9)10)6-8-7-3/h1H3,(H,9,10)(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLHMIZTBDCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6601475.png)


![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


